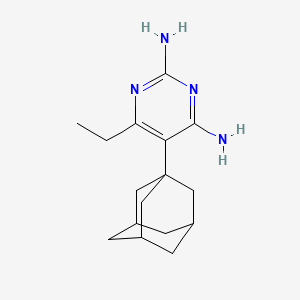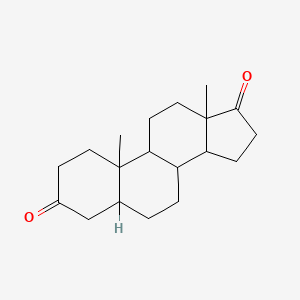
Androstane-3,17-dione, (5alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstane-3,17-dione, (5alpha)- is a steroid compound with the molecular formula C19H28O2. It is a derivative of androstane and is characterized by a 5β-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Androstane-3,17-dione, (5alpha)- can be synthesized through various chemical methods. One common method involves the reduction of androstane-3,17-dione using specific reducing agents. The reaction conditions typically include the use of solvents like ethanol or DMSO and catalysts to facilitate the reduction process .
Industrial Production Methods
In industrial settings, Androstane-3,17-dione, (5alpha)- is often produced through biotechnological methods. For example, the compound can be synthesized from phytosterols using engineered strains of Mycobacterium neoaurum. This method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase, which enhances the conversion efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Androstane-3,17-dione, (5alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form 5beta-androstane-3,17-diol.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various androstane derivatives, such as 5beta-androstane-3,17-diol and other oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Androstane-3,17-dione, (5alpha)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its role as a metabolite in various biological processes.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain medical conditions.
Industry: The compound is used in the production of steroid drugs and other pharmaceutical products
Wirkmechanismus
The mechanism of action of Androstane-3,17-dione, (5alpha)- involves its interaction with specific molecular targets and pathways. The compound acts as a metabolite in the androgen metabolism pathway, influencing the levels of androgens like testosterone and dihydrotestosterone. It binds to specific receptors and enzymes, modulating their activity and affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Androstane-3,17-dione: This compound is an epimer of Androstane-3,17-dione, (5alpha)- and has a 5α-configuration.
Androstenedione: A precursor to both testosterone and estrogen, it is structurally similar but differs in its functional groups.
Etiocholanedione: Another metabolite of androgens, similar in structure but with different biological roles
Uniqueness
Androstane-3,17-dione, (5alpha)- is unique due to its specific 5β-configuration, which influences its biological activity and interactions with enzymes and receptors. This configuration distinguishes it from other similar compounds and contributes to its specific roles in androgen metabolism .
Eigenschaften
IUPAC Name |
10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
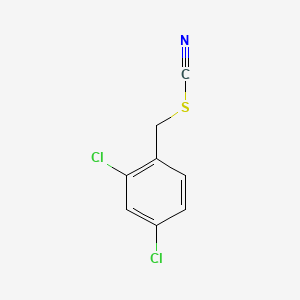
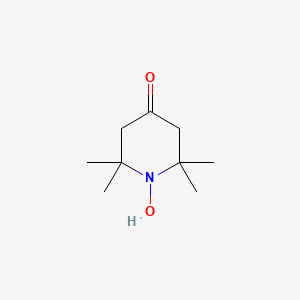
![S-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl] but-2-ynethioate](/img/structure/B1220450.png)
![N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide](/img/structure/B1220452.png)

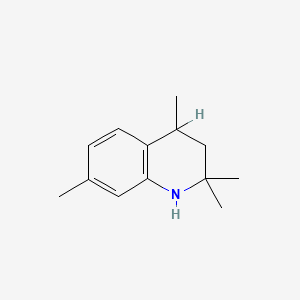
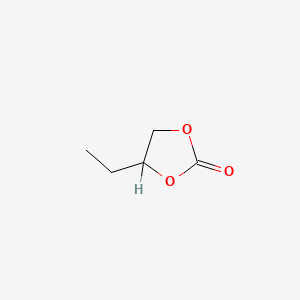
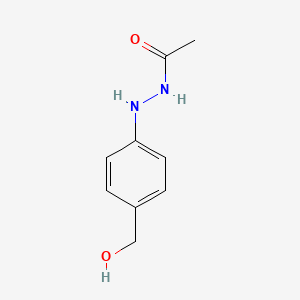
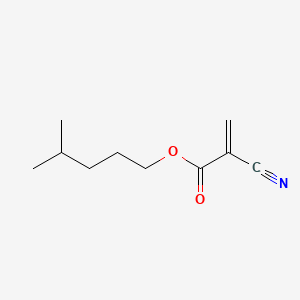
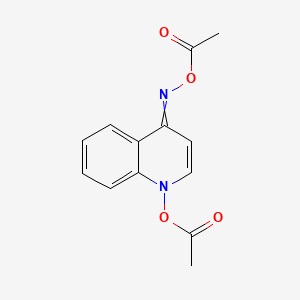

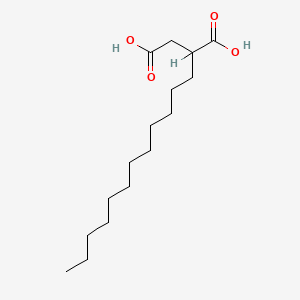
![methyl 2-[(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetate](/img/structure/B1220465.png)
